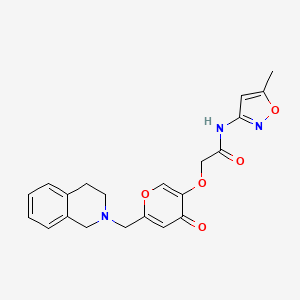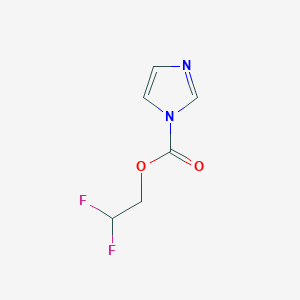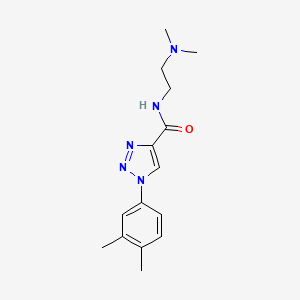![molecular formula C15H9ClFNO B2818920 5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 387343-46-6](/img/structure/B2818920.png)
5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a class of compounds that have a wide range of biological activities and are found in many important synthetic drug molecules . The presence of a chloro and fluoro substituent on the phenyl ring could potentially affect the compound’s reactivity and biological activity.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons .Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . It’s possible that “5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one” could also have antiviral properties.
Anti-inflammatory Activity
Indole derivatives have been reported to have anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown anticancer activity . They could potentially be used in the development of new anticancer drugs.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one” could potentially be used in the development of new anti-HIV drugs.
Antioxidant Activity
Indole derivatives have been reported to have antioxidant properties . They could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that “5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one” could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been reported to have antitubercular properties . They could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that “5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one” could potentially be used in the development of new antidiabetic drugs.
Mechanism of Action
properties
IUPAC Name |
5-chloro-3-[(2-fluorophenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO/c16-10-5-6-14-11(8-10)12(15(19)18-14)7-9-3-1-2-4-13(9)17/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWPEZWERSHDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)
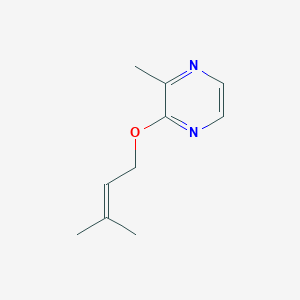
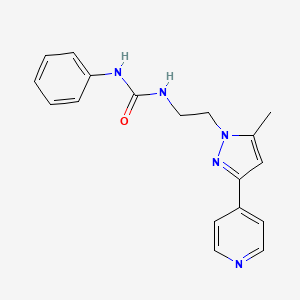
![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)
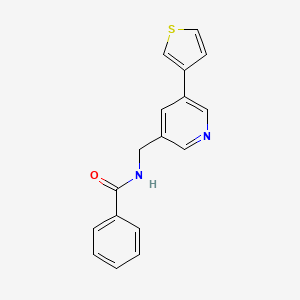
![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)
![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)
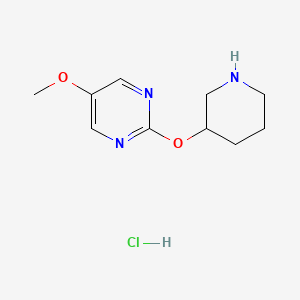
![7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline](/img/structure/B2818855.png)
